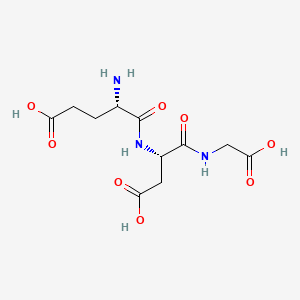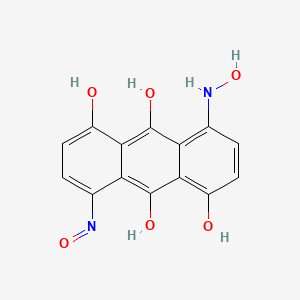
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of anthraquinone, characterized by the presence of hydroxy and hydroxyamino groups at specific positions on the anthracenedione structure. Its molecular formula is C14H8O4, and it has a molecular weight of 240.2109 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- typically involves multi-step organic reactions. One common method includes the hydroxylation of anthraquinone derivatives followed by the introduction of hydroxyamino groups. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems. The process generally includes the use of high-purity reagents and stringent quality control measures to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxy groups to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The hydroxy and hydroxyamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyamino groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound with a simpler structure.
1,5-Dihydroxyanthraquinone: A closely related compound with similar functional groups.
1,4-Dihydroxyanthraquinone: Another derivative with hydroxy groups at different positions.
Uniqueness
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- is unique due to the specific placement of hydroxy and hydroxyamino groups, which impart distinct chemical and biological properties
Properties
CAS No. |
66304-05-0 |
|---|---|
Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
4-(hydroxyamino)-8-nitrosoanthracene-1,5,9,10-tetrol |
InChI |
InChI=1S/C14H10N2O6/c17-7-3-1-5(15-21)9-11(7)14(20)10-6(16-22)2-4-8(18)12(10)13(9)19/h1-4,15,17-21H |
InChI Key |
YERFXVUXKUWRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1NO)C(=C3C(=CC=C(C3=C2O)N=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


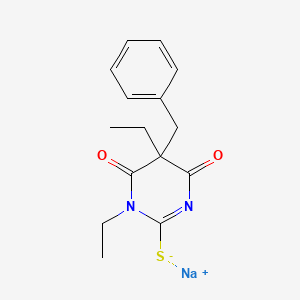



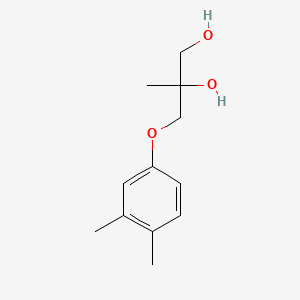
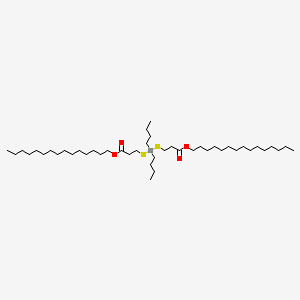
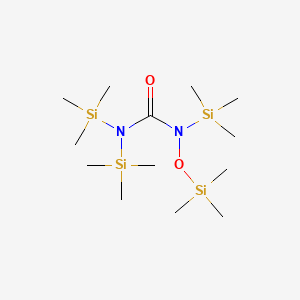
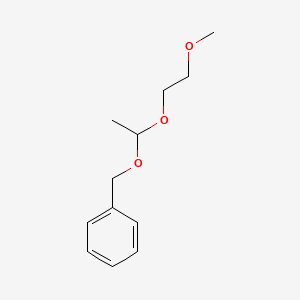
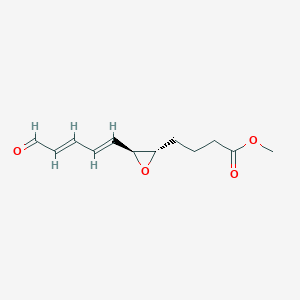

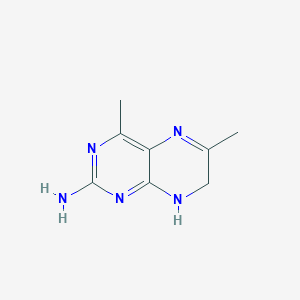
![Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate](/img/structure/B13790982.png)
